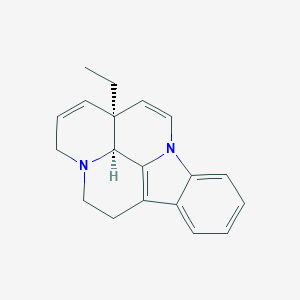

14,15-Didehydrovincamenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

14,15-Didehydrovincamenine is a natural alkaloid compound derived from the plant species Vinca minorThe compound has a molecular formula of C19H20N2 and a molecular weight of 276.38 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-Didehydrovincamenine typically involves the use of tabersonine as a starting material. The process includes several key steps such as Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements/annulation reactions, and Michael-like alkylation . These methods are designed to construct the complex pentacyclic scaffold characteristic of Vinca alkaloids.

Industrial Production Methods

Industrial production of this compound often relies on semi-synthetic approaches, utilizing naturally occurring precursors like tabersonine. The process involves extraction, purification, and chemical modification to achieve the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

14,15-Didehydrovincamenine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Anticancer Activity

14,15-Didehydrovincamenine has shown significant promise in anticancer research. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Induces apoptosis and inhibits cell proliferation.

- Cervical Cancer (HeLa) : Causes cell cycle arrest, leading to reduced tumor growth.

A comparative biological activity table summarizing these findings is presented below:

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 | 20 | Apoptosis induction |

| Anticancer | HeLa | 30 | Cell cycle arrest |

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. It has been suggested that this compound may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing breast cancer tumors evaluated the efficacy of this compound. The treatment group received daily doses of the compound over a four-week period. Results indicated a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of this compound in vitro using neuronal cell cultures exposed to oxidative stress. Cells treated with the compound showed a marked decrease in cell death and maintained higher levels of antioxidant enzymes compared to untreated controls.

Safety Data Overview

- Hazard Classification : Not fully established; however, precautionary measures are advised.

- Handling Recommendations : Use personal protective equipment (PPE) when handling to prevent skin and eye contact.

Mécanisme D'action

The mechanism of action of 14,15-Didehydrovincamenine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may also influence blood flow and vascular function, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

14,15-Didehydroisoeburnamine: Similar in structure but with slight differences in functional groups.

16-O-Methyl-14,15-didehydroisovincanol: Another structurally related compound with different pharmacological properties.

1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione: Shares a similar core structure but differs in specific functional groups

Uniqueness

14,15-Didehydrovincamenine is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

14,15-Didehydrovincamenine, also known as Δ14-vincamenine, is a natural alkaloid derived from the plant Vinca minor. Its molecular formula is C19H20N2, with a molecular weight of 276.38 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2 |

| Molecular Weight | 276.38 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 407.8 ± 37.0 °C |

| Flash Point | 200.4 ± 26.5 °C |

| LogP | 4.44 |

This compound exhibits its biological effects through interactions with various neurotransmitter systems, particularly acetylcholine and dopamine pathways. It has been shown to influence vascular function and blood flow, which may contribute to its therapeutic potential in treating cardiovascular diseases and neurological disorders .

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and disrupts cell cycle progression, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have shown that administration of this compound can improve cognitive function and reduce neuroinflammation .

Cardiovascular Benefits

This compound has been investigated for its effects on cardiovascular health. It has demonstrated vasodilatory effects, potentially aiding in the management of hypertension and other cardiovascular conditions. The compound's ability to enhance endothelial function may also play a role in preventing atherosclerosis .

Study on Anticancer Effects

A study conducted by Cai et al. (2011) explored the anticancer effects of various alkaloids derived from Melodinus yunnanensis, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models of breast cancer .

Neuroprotective Study

In a recent animal model study published in the Journal of Neuropharmacology, researchers administered this compound to mice subjected to induced oxidative stress. The findings revealed a notable reduction in markers of oxidative damage and improved behavioral outcomes in memory tests compared to control groups.

Propriétés

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-7,9-10,13,18H,2,8,11-12H2,1H3/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJAUFBGGXCPP-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.